molecular formula C12H14O5 B14529297 Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy- CAS No. 62330-10-3

Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy-

Cat. No.: B14529297
CAS No.: 62330-10-3
M. Wt: 238.24 g/mol
InChI Key: JKMXGCIRRQQXRI-UHFFFAOYSA-N
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Description

Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy- is an organic compound with the molecular formula C12H14O5. This compound is characterized by the presence of hydroxyl, methoxy, and propenyloxy groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxyacetophenone and allyl bromide.

    Alkylation: The hydroxyl groups on the phenyl ring are alkylated using allyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propenyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy- involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl and methoxy groups can scavenge free radicals, thereby reducing oxidative stress.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy- can be compared with similar compounds such as:

    Ethanone, 1-(2,4-dihydroxyphenyl)-: Lacks the methoxy and propenyloxy groups, resulting in different chemical reactivity and biological activity.

    Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-: Lacks the propenyloxy group, leading to variations in its chemical properties and applications.

    Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-: Has a different substitution pattern on the phenyl ring, affecting its reactivity and biological effects.

These comparisons highlight the unique structural features and properties of Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy-, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

62330-10-3

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

1-(2,4-dihydroxy-6-prop-2-enoxyphenyl)-2-methoxyethanone

InChI

InChI=1S/C12H14O5/c1-3-4-17-11-6-8(13)5-9(14)12(11)10(15)7-16-2/h3,5-6,13-14H,1,4,7H2,2H3

InChI Key

JKMXGCIRRQQXRI-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=C(C=C(C=C1OCC=C)O)O

Origin of Product

United States

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